molecular formula C18H24N4O4S B2936119 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797252-47-1

2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2936119
CAS No.: 1797252-47-1
M. Wt: 392.47
InChI Key: RKESRHIRQQKKKS-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring connected via a sulfonamide linker to a pyrimidine ring bearing a piperidin-1-yl group at the 2-position. The sulfonamide group enhances hydrogen-bonding capabilities, while the piperidine and pyrimidine rings contribute to conformational flexibility and electronic diversity.

Properties

IUPAC Name

2,5-dimethoxy-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-25-15-6-7-16(26-2)17(12-15)27(23,24)20-13-14-8-9-19-18(21-14)22-10-4-3-5-11-22/h6-9,12,20H,3-5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKESRHIRQQKKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NC(=NC=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide.

    Pyrimidine Synthesis: Separately, the pyrimidine ring is synthesized, often starting from a suitable precursor such as 2-chloropyrimidine, which undergoes nucleophilic substitution with piperidine to yield 2-(piperidin-1-yl)pyrimidine.

    Coupling Reaction: The final step involves the coupling of the benzenesulfonamide with the pyrimidine derivative via a methylene bridge, typically using a reagent like formaldehyde or paraformaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes, receptors, or other proteins.

    Pharmaceutical Development: Potential lead compound for the development of new drugs, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Chemical Biology: Utilized in probing biological pathways and mechanisms due to its ability to modulate specific molecular targets.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide involves:

    Molecular Targets: Likely targets include enzymes, receptors, or ion channels where the compound can bind and exert its effects.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

A structurally related compound, N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (hereafter referred to as the "bromo analog"), provides a basis for comparison . Key differences include:

  • Substituents : The bromo analog has a 5-bromo substituent on the pyrimidine ring and a sulfanyl bridge between the pyrimidine and benzene rings, whereas the target compound replaces the bromo group with a methyl group and uses a methylene-sulfonamide linkage .
  • Molecular Weight : The bromo analog (C₂₂H₂₃BrN₄O₃S₂, MW = 535.47 g/mol) is heavier due to the bromine atom .
  • Crystal Packing :
    • The bromo analog crystallizes in a triclinic system (space group P1) with unit cell parameters a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å, and angles α = 74.439°, β = 69.077°, γ = 62.581° .
    • Its crystal structure features N—H⋯N hydrogen-bonded dimers and C—H⋯O interactions forming chains along the [010] direction .
    • The dihedral angles between the pyrimidine and benzene rings are 72.4° and 70.2° in two independent molecules, suggesting steric hindrance from the sulfanyl bridge .

In contrast, the target compound’s dimethoxy groups may alter hydrogen-bonding patterns (e.g., C—H⋯O interactions involving methoxy oxygen) and reduce steric bulk compared to the bromo-sulfanyl moiety.

Conformational Analysis

  • Piperidine Rings : Both compounds exhibit chair conformations in their piperidine rings, a common feature in such derivatives due to steric stability .
  • Sulfonamide Linkage: The sulfonamide group in the bromo analog participates in N—H⋯N hydrogen bonds, forming dimeric structures.

Validation and Refinement Metrics

  • The bromo analog’s structure was refined to high precision, with R = 0.042 and wR = 0.103 , using SHELXL-97 .
  • Structure validation tools (e.g., PLATON) ensure geometric reliability, a critical step for comparative studies .

Data Tables

Table 1: Crystallographic Parameters of the Bromo Analog

Parameter Value
Molecular formula C₂₂H₂₃BrN₄O₃S₂
Molecular weight 535.47 g/mol
Crystal system Triclinic
Space group P1
Unit cell dimensions a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å
Unit cell angles α = 74.439°, β = 69.077°, γ = 62.581°
Volume 2405.10 ų
Z 4
Density 1.479 Mg/m³

Table 2: Key Structural Differences

Feature Target Compound Bromo Analog
Pyrimidine substituent 2-(Piperidin-1-yl) 5-Bromo, 2-(piperidin-1-yl)
Linker Methylene-sulfonamide Sulfanyl bridge
Hydrogen-bonding motifs Potential C—H⋯O (methoxy) N—H⋯N, C—H⋯O
Dihedral angles Not reported 72.4°, 70.2° (pyrimidine-benzene)

Biological Activity

2,5-Dimethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C25H33N3O7C_{25}H_{33}N_3O_7. The compound features a sulfonamide group, which is known for its diverse biological activity, particularly in antibacterial and antitumor applications.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, related benzenesulfonamides have demonstrated efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival. The mechanism often involves the modulation of heat shock proteins (Hsp70), which play a crucial role in cancer cell proliferation and resistance to apoptosis .

Inhibition of Lipoxygenases

The compound has shown potential as an inhibitor of lipoxygenases (LOX), enzymes implicated in inflammatory processes and cancer progression. In particular, it has been noted that sulfonamides can selectively inhibit platelet-type 12-lipoxygenase (12-LOX), which is associated with skin diseases and diabetes. This inhibition can lead to reduced inflammatory responses and may provide therapeutic benefits in conditions like diabetic kidney disease .

Anticonvulsant Activity

Compounds structurally related to this compound have also been evaluated for anticonvulsant properties. For example, thiazole-integrated analogues have shown significant activity against seizures in animal models, suggesting that similar modifications could enhance the anticonvulsant profile of the target compound .

Study on Antitumor Effects

A study investigating the antitumor effects of various benzenesulfonamide derivatives found that modifications to the piperidine moiety significantly impacted their cytotoxicity against cancer cell lines such as HCT-15 (colon carcinoma). The synthesized compounds were subjected to structure-activity relationship (SAR) analysis to identify optimal substituents for enhanced efficacy .

Lipoxygenase Inhibition Research

Research has demonstrated that certain sulfonamide compounds exhibit nanomolar potency against 12-LOX while maintaining selectivity over other related enzymes. This selectivity is crucial for minimizing side effects associated with broader inhibition of lipoxygenases .

Data Table: Biological Activity Overview

Biological ActivityRelated CompoundsObserved EffectsReference
AntitumorVarious benzenesulfonamidesInhibition of cancer cell proliferation
Lipoxygenase InhibitionSulfonamidesReduced inflammation
AnticonvulsantThiazole derivativesSignificant seizure protection

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